molecular formula C10H19NO3S B14428550 Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate CAS No. 78293-73-9

Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate

Cat. No.: B14428550
CAS No.: 78293-73-9
M. Wt: 233.33 g/mol
InChI Key: RZEJSQGXXZSIRK-ODZAUARKSA-N
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Description

Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate is a compound that belongs to the family of strained alkynes. These compounds are known for their unique structural properties, which make them highly reactive and useful in various chemical and biological applications. The compound is particularly notable for its role in bioorthogonal chemistry, where it is used to facilitate reactions that occur selectively in the presence of biological molecules without interfering with them.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate typically involves the formation of a strained alkyne scaffold. One common method involves the use of a primary alcohol as a reactive handle, which is then functionalized via amide bond formation. This process yields stable derivatives that are more robust than the classically encountered carbamates .

Industrial Production Methods

Industrial production methods for this compound often involve the use of activated carbonates for the generation of more stable carbonates and carbamates. These methods are preferred due to their efficiency and the stability of the resulting products .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more stable derivatives.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: Substitution reactions are common, particularly in the formation of amide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include stable derivatives such as BCN acid, which is known for its stability and ease of functionalization .

Scientific Research Applications

Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate involves its role as a strained alkyne scaffold. This unique structure allows it to participate in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions occur selectively in the presence of biological molecules without interfering with them, making the compound highly valuable for various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the strained alkyne family, such as:

  • Bicyclo(6.1.0)non-4-yn-9-ylmethanol (BCN alcohol)
  • Bicyclo(6.1.0)non-4-yn-9-ylmethyloxycarbonyl
  • Bicyclo(6.1.0)non-4-yn-9-ylmethyl N-succinimidyl carbonate

Uniqueness

Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate is unique due to its high stability and ease of functionalization. These properties make it more suitable for certain applications compared to other strained alkynes .

Properties

CAS No.

78293-73-9

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

[(4Z)-9-bicyclo[6.1.0]non-4-enyl]azanium;methanesulfonate

InChI

InChI=1S/C9H15N.CH4O3S/c10-9-7-5-3-1-2-4-6-8(7)9;1-5(2,3)4/h1-2,7-9H,3-6,10H2;1H3,(H,2,3,4)/b2-1-;

InChI Key

RZEJSQGXXZSIRK-ODZAUARKSA-N

Isomeric SMILES

CS(=O)(=O)[O-].C/1CC2C(C2[NH3+])CC/C=C1

Canonical SMILES

CS(=O)(=O)[O-].C1CC2C(C2[NH3+])CCC=C1

Origin of Product

United States

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